molecular formula C17H27N3O B5523866 N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea

N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea

Cat. No.: B5523866
M. Wt: 289.4 g/mol
InChI Key: KALUKGNJMIIXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea, also known as DMPU, is a widely used organic solvent in scientific research. It was first synthesized in 1973 by G. W. Kabalka and R. A. Varma, and has since been used in a variety of applications due to its unique properties. In

Scientific Research Applications

Synthesis and Chemical Reactions

N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea is a compound that could potentially participate in a range of chemical reactions due to its functional groups. Research in directed lithiation has shown that similar urea derivatives can be doubly lithiated on the nitrogen and ortho to the directing metalating group, allowing for high yields of substituted products through reactions with various electrophiles (Smith et al., 2013). Such methodologies can be pivotal in developing synthetic pathways for complex molecules, including pharmaceuticals and materials.

Pharmacological Research

Although not directly related to this compound, research on structurally related compounds has provided insights into potential pharmacological applications. For example, studies on allosteric antagonists of the cannabinoid CB1 receptor have shown significant effects on neuronal excitability, suggesting potential therapeutic applications in CNS diseases (Wang et al., 2011). Although this specific compound is not mentioned, the investigation into structurally related molecules can offer a blueprint for exploring pharmacological properties.

Green Chemistry and Environmental Considerations

Research into green chemistry methodologies has highlighted the utility of urea derivatives in synthesizing piperidin-4-one derivatives using environmentally benign solvents, such as a deep eutectic solvent of glucose and urea, which is considered a new environmentally safe synthetic method (Hemalatha & Ilangeswaran, 2020). This approach underscores the importance of sustainable practices in chemical synthesis, potentially applicable to the synthesis and modification of this compound and its derivatives.

Advanced Material Research

In material science, the modification of surfaces and interfaces with functional molecules like urea derivatives can significantly impact the development of sensors and bioelectronics. An example is the use of N2 incorporated diamond nanowire films for the quantitative determination of urea, where urease and other enzymes are immobilized on modified surfaces (Shalini et al., 2014). Such research demonstrates the potential of this compound in biosensor technology, given its structural features that could facilitate surface modification and enzyme immobilization.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(1-piperidin-1-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13-9-14(2)11-16(10-13)19-17(21)18-15(3)12-20-7-5-4-6-8-20/h9-11,15H,4-8,12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUKGNJMIIXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.